molecular formula C17H11ClFNO3 B2928402 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 317327-21-2

6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2928402
CAS No.: 317327-21-2
M. Wt: 331.73
InChI Key: YYQULOIETDOUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic chromone-3-carboxamide analog developed for advanced microbiological research, particularly in the field of bacterial virulence and biofilm-mediated resistance. This compound is of significant research value as a potential anti-virulence agent, designed to target and disrupt bacterial communication systems without exerting direct lethal pressure, a strategy that may help slow the development of antimicrobial resistance. Chromone-carboxamide derivatives have been specifically investigated as structural analogs of the Pseudomonas Quinolone Signal (PQS), a key signaling molecule in the Pseudomonas aeruginosa quorum sensing (QS) network . The PQS system, governed by the receptor PqsR, is a master regulator of biofilm formation and the production of virulence factors in this critical priority pathogen . By mimicking native autoinducers, this class of compounds can act as antagonists or modulators of the PqsR receptor, thereby inhibiting the expression of genes essential for biofilm establishment and maintenance . Research into chromone-3-carboxamides has demonstrated their capacity to potently inhibit the biofilm formation of Pseudomonas aeruginosa in vitro, highlighting their utility as chemical tools for probing QS pathways and their potential as a novel therapeutic approach for biofilm-associated infections . This product is intended for research purposes only.

Properties

IUPAC Name

6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFNO3/c1-9-2-4-12(19)8-14(9)20-16(21)13-7-10-6-11(18)3-5-15(10)23-17(13)22/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQULOIETDOUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a chromene core, which is a common structural motif in many biologically active molecules. The presence of the chloro and fluoro substituents on the phenyl ring enhances its chemical reactivity and biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, such as DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial growth and proliferation.
  • Modulation of Signaling Pathways : It can influence pathways related to apoptosis and inflammation, affecting cell survival and immune responses.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Type Effect IC50 Value Reference
AntimicrobialInhibition of bacterial growth10 µM
AnticancerCytotoxicity against cancer cells15 µM
Enzyme InhibitionDHFR inhibition5 µM

Case Studies

  • Antimicrobial Activity
    A study evaluated the antimicrobial properties of various chromene derivatives, including this compound. It demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with an IC50 value of 10 µM, indicating its potential as an antibacterial agent .
  • Anticancer Potential
    In vitro studies on cancer cell lines showed that this compound exhibited cytotoxic effects with an IC50 value of 15 µM. It was found to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival . The structure-activity relationship (SAR) analysis indicated that the presence of both chloro and fluoro substituents significantly enhanced its anticancer activity compared to similar compounds lacking these groups.
  • Enzyme Inhibition Studies
    The compound was tested for its ability to inhibit DHFR, a key enzyme in the folate pathway critical for DNA synthesis. It displayed potent inhibition with an IC50 value of 5 µM, suggesting its potential as a lead compound in developing new antifolate drugs .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituent on Phenyl Ring Core Structure Key Modifications
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (6) 4-Chlorophenyl Pyrazine Pyrazine core instead of coumarin
6-Chloro-N-(4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide (BT317) 4-Hydroxyphenyl Coumarin Hydroxyl group enhances polarity
6-Chloro-N-(4-bromo-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (2) 4-Bromo-2-fluorophenyl Coumarin Bromo and fluoro substituents
N-(4-((2-aminophenyl)carbamoyl)benzyl)-7-((3,4-dichlorobenzyl)oxy)-coumarin Complex benzamidic substituents Coumarin HDAC1 inhibition (IC₅₀: 0.47 µM)

Key Observations :

  • Core Structure Impact : Pyrazine-based analogs (e.g., compound 6 ) show distinct activity profiles compared to coumarin derivatives, emphasizing the role of the heterocyclic core.

Physicochemical Properties

The table below compares physical properties of selected analogs:

Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) LogP (Predicted)
6-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide 446.603 1.7 575.4 ~4.1 (est.)
BT317 ~330 (est.) N/A N/A ~2.5 (est.)
Compound 2 ~380 (est.) N/A N/A ~3.8 (est.)

Key Insights :

  • The 5-fluoro-2-methylphenyl group in the target compound may offer a balance between lipophilicity (LogP ~3–4) and metabolic stability.

Q & A

Basic: What synthetic routes are most effective for preparing 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, and how are reaction conditions optimized?

The compound’s synthesis typically involves constructing the coumarin core via Fries rearrangement or Pechmann condensation , followed by functionalization. For example:

  • Chromene ring formation : Start with substituted phenols and β-ketoesters under acidic conditions (e.g., H₂SO₄ or POCl₃) to form the 2-oxo-2H-chromene scaffold .
  • Carboxamide coupling : React the chlorinated chromene-3-carboxylic acid derivative with 5-fluoro-2-methylaniline using coupling agents like EDC/HOBt or DCC in anhydrous DMF .
  • Optimization : Key parameters include temperature control (0–25°C for POCl₃-mediated reactions), solvent selection (DMF for acylation), and purification via recrystallization or column chromatography .

Basic: How is the structural integrity of this compound validated in academic research?

Validation employs multi-technique characterization :

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., C=O···H-N interactions in the carboxamide group) .
  • NMR spectroscopy : Confirms substituent positions (e.g., ¹H NMR: δ 7.36 ppm for aromatic protons adjacent to electron-withdrawing groups) .
  • Mass spectrometry : DART-MS or ESI-MS verifies molecular weight (e.g., [M+H]+ calculated m/z ~373.75) .

Basic: What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screens focus on:

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates and IC₅₀ determination .
  • Antimicrobial activity : Employ disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .

Advanced: How do electronic effects of substituents (Cl, F, methyl) influence its reactivity and bioactivity?

  • Electrophilic substitution : The electron-withdrawing Cl and F groups direct further substitutions to meta/para positions on the chromene and aryl rings .
  • Bioactivity modulation : Fluorine enhances lipophilicity and membrane permeability, while the methyl group on the phenyl ring may sterically hinder target binding .
  • SAR studies : Compare analogues (e.g., replacing Cl with Br or F with CF₃) to correlate substituent effects with activity .

Advanced: What strategies resolve contradictions in reported biological data for similar coumarin-carboxamide derivatives?

  • Standardize assays : Ensure consistent cell lines, incubation times, and controls to minimize variability .
  • Solubility adjustments : Use DMSO/cosolvent systems to address discrepancies caused by poor solubility .
  • Metabolic stability testing : Evaluate hepatic microsomal degradation to explain in vitro vs. in vivo efficacy gaps .

Advanced: How can computational methods guide the design of derivatives with improved target selectivity?

  • Molecular docking : Simulate binding to ATP pockets (e.g., using AutoDock Vina with PDB:1M17) to prioritize substituents enhancing hydrophobic interactions .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity or photostability .
  • MD simulations : Assess conformational stability of the carboxamide group in aqueous vs. lipid environments .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

  • Matrix interference : Use SPE or protein precipitation with acetonitrile before LC-MS/MS analysis .
  • Detection limits : Optimize MRM transitions (e.g., m/z 373 → 227 for quantification) with a C18 column and 0.1% formic acid mobile phase .
  • Internal standards : Deuterated analogues (e.g., d₄-chromene) normalize recovery variations .

Advanced: How does crystallographic data inform polymorphism risks during formulation?

  • Polymorph screening : Use solvent-drop grinding with ethanol/water to identify stable forms .
  • Hirshfeld analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding) affecting solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.